

An In-Depth Technical Guide to 4-(tetrahydropyran-4-yloxy)aniline

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Compound of Interest

Compound Name: 4-(Tetrahydropyran-4-yloxy)aniline

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of **4-(tetrahydropyran-4-yloxy)aniline**, a versatile intermediate in pharmaceutical research and development.

Chemical and Physical Properties

4-(tetrahydropyran-4-yloxy)aniline is a substituted aniline derivative with a tetrahydropyran moiety attached to the phenyl ring via an ether linkage. This structural motif is of interest in medicinal chemistry due to the favorable physicochemical properties imparted by the tetrahydropyran ring, such as improved solubility and metabolic stability.^{[1][2]}

Table 1: General Chemical Properties

Property	Value	Source
CAS Number	917483-71-7	^{[3][4][5]}
Molecular Formula	C ₁₁ H ₁₅ NO ₂	^{[3][4]}
Molecular Weight	193.24 g/mol	^[3]
Appearance	Detailed specifications not widely available, may vary by supplier.	^[4]

Table 2: Predicted Physicochemical Data

Property	Predicted Value	Source
Boiling Point	348.1 ± 32.0 °C	[6]
Density	1.141 ± 0.06 g/cm ³	[6]
pKa	5.07 ± 0.10	ChemicalBook
XLogP3-AA	1.6	[7]
Topological Polar Surface Area	44.5 Å ²	[3]
Rotatable Bond Count	2	[3]
Hydrogen Bond Acceptor Count	3	[3]
Hydrogen Bond Donor Count	1	[7]

Note: The data in Table 2 are predicted values from computational models and should be confirmed by experimental analysis.

Synthesis and Purification

While a specific, detailed experimental protocol for the synthesis of **4-(tetrahydropyran-4-yloxy)aniline** is not readily available in the public domain, a general synthetic approach can be inferred from standard organic chemistry principles and analogous preparations. The synthesis would likely involve the etherification of 4-aminophenol with a suitable tetrahydropyran derivative or the reduction of a corresponding nitroaromatic precursor.

A plausible synthetic route is the Williamson ether synthesis, reacting 4-aminophenol with a 4-halotetrahydropyran or tetrahydropyran-4-yl tosylate under basic conditions. Another approach could be the Buchwald-Hartwig amination of 4-bromophenol with ammonia followed by etherification, or a multi-step synthesis starting from tetrahydro-4H-pyran-4-one.[8][9]



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A generalized workflow for the synthesis and purification of **4-(tetrahydropyran-4-yloxy)aniline**.

General Experimental Protocol for Etherification (Hypothetical)

This protocol is a generalized procedure and may require optimization.

Materials:

- 4-Aminophenol
- 4-Bromotetrahydropyran (or other suitable derivative)
- A suitable base (e.g., potassium carbonate, sodium hydride)
- A suitable solvent (e.g., dimethylformamide, acetonitrile)

Procedure:

- To a solution of 4-aminophenol in the chosen solvent, add the base and stir at room temperature.
- Add 4-bromotetrahydropyran dropwise to the reaction mixture.
- Heat the reaction mixture to an appropriate temperature and monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture and quench with water.

- Extract the product with a suitable organic solvent (e.g., ethyl acetate).
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

Purification

Purification of the crude product can be achieved by standard laboratory techniques such as column chromatography on silica gel or recrystallization from a suitable solvent system.[9]

Spectroscopic Characterization (Predicted)

While specific spectra for **4-(tetrahydropyran-4-yloxy)aniline** are not widely published, the expected spectral characteristics can be predicted based on its structure.

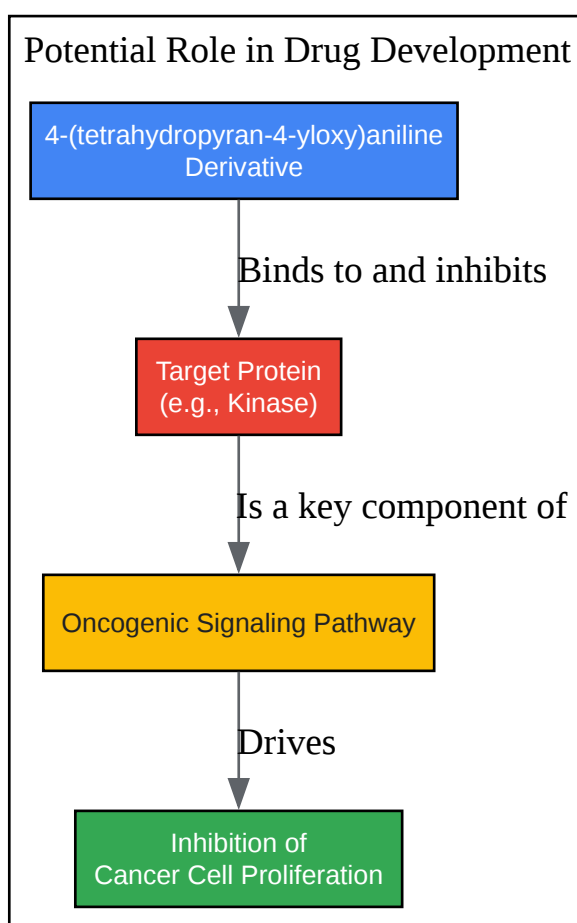
- ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the aniline ring, the protons of the tetrahydropyran ring, and the amine proton. The aromatic protons would likely appear as two doublets in the aromatic region. The tetrahydropyran protons would exhibit complex splitting patterns in the aliphatic region.
- ¹³C NMR: The carbon NMR spectrum would show distinct signals for the aromatic carbons and the aliphatic carbons of the tetrahydropyran ring.
- Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (193.24 g/mol).[3] Fragmentation patterns would likely involve cleavage of the ether bond and fragmentation of the tetrahydropyran ring.[10]
- Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the N-H stretching of the amine group, C-H stretching of the aromatic and aliphatic groups, C-O stretching of the ether linkage, and C=C stretching of the aromatic ring.[11]

Applications in Drug Development

Aniline and its derivatives are prevalent structural motifs in many biologically active compounds and approved drugs.[1][2] The incorporation of a tetrahydropyran ring can enhance the drug-like properties of a molecule.[1] Therefore, **4-(tetrahydropyran-4-yloxy)aniline** serves as a valuable building block for the synthesis of novel therapeutic agents.

Derivatives of anilinoquinazolines, for example, have been extensively studied as inhibitors of various protein kinases, including the epidermal growth factor receptor (EGFR), which is a key target in cancer therapy.[12][13] The anilino moiety often plays a crucial role in binding to the hinge region of the kinase domain.

While no specific signaling pathways directly involving **4-(tetrahydropyran-4-yloxy)aniline** have been reported, its derivatives could potentially modulate pathways regulated by kinases or other enzymes where aniline-based inhibitors have shown activity.



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A hypothetical role of a **4-(tetrahydropyran-4-yloxy)aniline** derivative in modulating a signaling pathway.

Safety and Handling

Detailed toxicology data for **4-(tetrahydropyran-4-yloxy)aniline** is not available. As with any chemical, it should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. For more specific safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

4-(tetrahydropyran-4-yloxy)aniline is a chemical intermediate with significant potential in the field of drug discovery and development. Its structure combines the versatile aniline core with a tetrahydropyran moiety that can confer advantageous pharmacokinetic properties. While detailed experimental data on this specific compound is limited in the public literature, its utility as a building block for creating novel bioactive molecules is evident. Further research into its synthesis, characterization, and biological evaluation is warranted to fully explore its potential in medicinal chemistry.

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